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  • Product: 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
  • CAS: 1407074-26-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. As a novel heterocyclic entity, its unambiguous characterization is paramount for ensuring purity, confirming identity, and enabling further research. This document moves beyond a simple recitation of methods, offering a field-expert perspective on the synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, provide self-validating protocols, and present predictive data to guide researchers in their analytical endeavors. The integration of these orthogonal techniques provides a multidimensional analytical framework, ensuring the highest degree of confidence in the compound's structural and electronic properties.[1]

Introduction to the Analyte

Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[2] The title compound, 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, integrates several key pharmacophores: a fluorinated phenyl ring known to enhance metabolic stability and binding affinity, a biologically active isoxazole scaffold, and a carboxylic acid group that can serve as a key interaction point with biological targets or improve pharmacokinetic properties.

The precise arrangement of these functional groups dictates the molecule's ultimate function. Therefore, rigorous spectroscopic characterization is not merely a procedural step but the foundational basis for all subsequent biological and pharmacological evaluation. It allows scientists to confirm purity, identify unknown compounds, and gain insight into the molecular structure that is essential for pharmaceutical research and development.[3][4] This guide establishes an authoritative workflow for achieving this characterization.

Molecular Structure and Physicochemical Properties

A thorough understanding begins with the molecule's basic architecture and properties.

Figure 1: Molecular Structure of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₂H₁₀FNO₃
Molecular Weight 235.21 g/mol
Formal Charge 0
Functional Groups Carboxylic Acid, Fluoro, Aromatic Ring, Isoxazole
Predicted logP ~2.5 - 3.0

| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) |

Core Spectroscopic Techniques for Structural Elucidation

The following sections detail the application and expected outcomes of the four primary spectroscopic methods for characterizing the title compound. Each protocol is designed to be self-validating, ensuring data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise covalent structure of an organic molecule in solution.[1][3] It provides detailed information about the chemical environment of individual hydrogen (¹H), carbon (¹³C), and, in this case, fluorine (¹⁹F) nuclei. The choice to perform all three experiments is critical; ¹H NMR reveals proton count and connectivity through coupling, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR provides a highly sensitive and specific probe for the fluorinated moiety, which is often in a low-concentration environment.[5]

3.1.1 Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). Based on established principles and data from similar isoxazole structures, we can predict the following spectra.[6][7][8]

Table 2: Predicted NMR Data for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment Rationale
¹H 10.0 - 13.0 Broad Singlet COOH Acidic proton, subject to hydrogen bonding and exchange.[9]
7.8 - 8.1 Doublet of Doublets (or Multiplet) Ar-H (ortho to F) Protons on the fluorophenyl ring, deshielded by the isoxazole and coupled to both fluorine and adjacent protons.
7.2 - 7.4 Triplet (or Multiplet) Ar-H (meta to F) Protons on the fluorophenyl ring, showing characteristic aromatic coupling.
3.0 - 3.3 Quartet -CH₂-CH₃ Methylene protons adjacent to a methyl group and the isoxazole ring.
1.3 - 1.5 Triplet -CH₂-CH₃ Methyl protons adjacent to a methylene group.
¹³C 165 - 175 Singlet C OOH Carboxylic acid carbon, highly deshielded.[10]
160 - 165 Singlet Isoxazole C5 Carbon of the isoxazole ring attached to the ethyl group.
160 - 165 (d) Doublet (¹JCF) Ar-C -F Aromatic carbon directly bonded to fluorine, showing a large coupling constant.[7]
155 - 160 Singlet Isoxazole C3 Carbon of the isoxazole ring attached to the phenyl group.
128 - 132 (d) Doublet (²JCF) Ar-C H (ortho) Aromatic carbons ortho to fluorine, showing smaller C-F coupling.
115 - 120 (d) Doublet (³JCF) Ar-C H (meta) Aromatic carbons meta to fluorine, showing smaller C-F coupling.
125 - 130 Singlet Ar-C (ipso) Aromatic carbon attached to the isoxazole ring.
110 - 115 Singlet Isoxazole C4 Carbon of the isoxazole ring attached to the carboxyl group.
20 - 25 Singlet -C H₂-CH₃ Ethyl group methylene carbon.
10 - 15 Singlet -CH₂-C H₃ Ethyl group methyl carbon.

| ¹⁹F | -100 to -120 | Singlet or Multiplet | Ar-F | The chemical shift is characteristic of an aryl fluoride. Coupling to ortho protons may be observed. |

3.1.2 Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[8][11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference chemical shifts to 0.00 ppm.[8][11]

  • Data Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz or higher field spectrometer.[12]

  • Deuterium Exchange: To confirm the acidic proton, add a drop of D₂O to the NMR tube, re-acquire the ¹H spectrum, and observe the disappearance of the broad singlet attributed to the -COOH proton.[9]

  • Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Trustworthiness: This protocol is self-validating. The observation of all predicted signals with the correct multiplicities and integrations, coupled with the disappearance of the acid proton upon D₂O exchange, provides a high-confidence confirmation of the proposed structure.

Figure 2: Standard workflow for comprehensive NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The choice of this technique is to provide orthogonal confirmation of the key functional groups identified by NMR, specifically the carboxylic acid and the aromatic system. The presence of a very broad O-H stretch and a strong C=O stretch is a classic, unmistakable signature of a carboxylic acid.[9][13][14]

3.2.1 Predicted FTIR Absorption Bands

The vibrational frequencies are characteristic of specific bonds within the molecule.

Table 3: Predicted FTIR Data for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
2500-3300 Broad, Strong O-H Stretch Carboxylic Acid O-H[9][13]
~2970 Medium C-H Stretch Aliphatic (Ethyl group)
1690-1720 Strong, Sharp C=O Stretch Carboxylic Acid C=O (dimerized)[13][15]
1580-1620 Medium-Strong C=N Stretch Isoxazole ring
1480-1600 Medium (multiple bands) C=C Stretch Aromatic Ring
1200-1250 Strong C-F Stretch Aryl-Fluoride

| 1100-1200 | Strong | C-O Stretch | Carboxylic Acid C-O |

3.2.2 Experimental Protocol: FTIR Analysis (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for characteristic absorption bands.

Trustworthiness: The protocol's validity is confirmed by the clear observation of the expected bands. The simultaneous presence of the extremely broad O-H band and the sharp, intense C=O band provides a definitive fingerprint for the carboxylic acid moiety, corroborating the NMR data.

Figure 3: Standard workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[16] For a novel compound, confirming the molecular weight is a critical identity test. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique well-suited for polar, acidic molecules like this one, minimizing initial fragmentation and maximizing the abundance of the molecular ion. Running in negative ion mode is the logical choice to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

3.3.1 Predicted Mass Spectrum Data

Table 4: Predicted High-Resolution MS Data for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Ion Mode Calculated m/z Observed m/z Rationale
[M-H]⁻ ESI- 234.0572 Expected within 5 ppm Deprotonation of the highly acidic carboxylic acid proton. This is the primary validation of molecular weight.
[M+H]⁺ ESI+ 236.0714 Expected within 5 ppm Protonation, likely on the isoxazole nitrogen.

| [M+Na]⁺ | ESI+ | 258.0533 | Expected within 5 ppm | Adduct formation with sodium ions often present as trace impurities. |

Expected Fragmentation Pattern: In tandem MS (MS/MS) experiments on the [M-H]⁻ ion, characteristic losses would be expected:

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Cleavage of the Isoxazole Ring: This can lead to various smaller fragments, helping to confirm the core structure.

3.3.2 Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure purity before introduction to the mass spectrometer. A standard C18 column is appropriate.

  • Ionization: Utilize an ESI source. Acquire data in both positive and negative ion modes to observe all possible adducts and the primary [M-H]⁻ ion.

  • Mass Analysis: Perform a full scan on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion.

  • Fragmentation (MS/MS): Select the [M-H]⁻ ion (m/z 234.06) for collision-induced dissociation (CID) to generate a fragmentation spectrum for further structural confirmation.

Trustworthiness: The protocol's integrity is validated by observing the [M-H]⁻ ion with a mass accuracy of less than 5 ppm compared to the calculated value. This provides unambiguous confirmation of the elemental composition. The fragmentation pattern must also be consistent with the proposed structure.

Figure 5: Standard workflow for UV-Vis spectroscopic analysis.

Integrated Spectroscopic Analysis

No single technique can unambiguously determine a novel structure with absolute certainty. The power of this characterization strategy lies in the integration of orthogonal data. Each piece of information acts as a check on the others, building a self-consistent and irrefutable structural assignment.

Structure Final Confirmed Structure: 5-Ethyl-3-(4-fluorophenyl) isoxazole-4-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Data • C-H-F Framework • Connectivity via Coupling • Functional Group Proximity NMR->NMR_Data Provides FTIR FTIR Spectroscopy FTIR_Data • Confirms -COOH • Confirms C=N, C-F • Vibrational Fingerprint FTIR->FTIR_Data Provides MS Mass Spectrometry (HRMS & MS/MS) MS_Data • Confirms Molecular Formula (C₁₂H₁₀FNO₃) • Fragmentation supports core MS->MS_Data Provides UV UV-Vis Spectroscopy UV_Data • Confirms Conjugated Aromatic System UV->UV_Data Provides NMR_Data->Structure Validates FTIR_Data->Structure Validates MS_Data->Structure Validates UV_Data->Structure Validates

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Exploratory

In Silico Prediction of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid Targets: A Comprehensive Computational Pharmacology Guide

Executive Summary The rational discovery of protein targets for novel or uncharacterized small molecules is a cornerstone of modern drug development. 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational discovery of protein targets for novel or uncharacterized small molecules is a cornerstone of modern drug development. 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid represents a highly privileged chemical scaffold. The isoxazole core is a versatile heterocyclic pharmacophore known to participate in diverse biological activities, ranging from antimicrobial to cardiovascular and analgesic effects[1].

This whitepaper provides an in-depth, self-validating computational protocol for predicting the polypharmacological targets of this specific compound. By integrating reverse pharmacophore mapping, high-throughput molecular docking (HTMD), molecular dynamics (MD) simulations, and network pharmacology, researchers can systematically transition from in silico predictions to targeted in vitro validation.

Structural Analysis and Ligand Preparation

Before engaging in target fishing, the physical and electronic properties of the ligand must be accurately modeled. The structural features of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid dictate its binding mechanics:

  • Isoxazole Core: Acts as both a hydrogen-bond acceptor (via nitrogen and oxygen) and a participant in π−π stacking.

  • 4-Carboxylic Acid: A highly polar, ionizable group.

  • 4-Fluorophenyl Group: The fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups, significantly increasing lipophilicity (logP) and metabolic stability while engaging in multipolar interactions.

  • 5-Ethyl Substituent: Fills hydrophobic sub-pockets, enhancing target specificity over smaller methyl derivatives[2].

Protocol 1: 3D Conformational Generation and State Assignment

Self-Validation Checkpoint: A ligand prepared in the wrong ionization state will yield false-positive docking scores due to inaccurate electrostatic calculations.

  • Structure Input: Import the SMILES string of the compound into a ligand preparation module (e.g., Schrödinger LigPrep or RDKit).

  • Ionization State Assignment: Use Epik to generate protonation states at physiological pH (7.4 ± 0.5).

    • Causality: The carboxylic acid moiety has a predicted pKa​ of ~3.5–4.5. At pH 7.4, it must be modeled in its deprotonated state (carboxylate anion). This is strictly required to accurately capture critical salt-bridge interactions with positively charged residues (e.g., Arginine or Lysine) in target binding pockets.

  • Conformational Search: Generate low-energy 3D conformers using the OPLS4 or MMFF94 force field. Retain conformers within a 2.0 kcal/mol energy window of the global minimum.

Reverse Pharmacophore Mapping (Target Fishing)

Rather than blindly docking the ligand against the entire Protein Data Bank (PDB), reverse pharmacophore mapping aligns the 3D spatial arrangement of the ligand's features against established pharmacophore databases of known drug targets[3].

Protocol 2: Pharmacophore-Based Screening
  • Database Selection: Utilize servers such as 3[3], which houses over 50,000 druggable pharmacophore models derived from TargetBank, DrugBank, and PDTD[4].

  • Feature Alignment: Submit the minimized 3D conformer. The algorithm maps the ligand's features (hydrophobic fluorophenyl ring, H-bond acceptor isoxazole, negative ionizable carboxylate) against target models using a triangle hashing mapping method[5].

  • Scoring and Prioritization: Filter the output based on the normalized Fit Score (z-score).

    • Causality: A high Fit Score indicates that the spatial geometry of the isoxazole derivative perfectly matches the required interaction points of the target's native ligands, providing a high-confidence starting point for molecular docking.

InSilicoWorkflow LIG 1. Ligand Preparation (3D Conformer, pKa, OPLS4) PHARM 2. Reverse Pharmacophore Mapping (Target Fishing via PharmMapper) LIG->PHARM DOCK 3. Molecular Docking (Glide XP / AutoDock Vina) PHARM->DOCK MD 4. Molecular Dynamics (100 ns) (RMSD, RMSF, MM/PBSA) DOCK->MD NET 5. Network Pharmacology (Pathway Enrichment) MD->NET

Fig 1. Sequential in silico workflow for predicting and validating small molecule protein targets.

High-Throughput Molecular Docking (HTMD)

Based on the historical data of isoxazole-4-carboxylic acid derivatives[2][6] and reverse mapping results, putative targets often include Cyclooxygenase-2 (COX-2), the GATA4/NKX2-5 transcription factor complex, and Cyclin-dependent kinase 2 (CDK-2).

Protocol 3: Self-Validating Docking Workflow
  • Protein Preparation: Download target crystal structures (e.g., COX-2: PDB 1PXX)[6]. Remove water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and optimize the H-bond network using the Protein Preparation Wizard.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized ligand.

  • System Validation (Crucial Step): Re-dock the native co-crystallized ligand into the generated grid.

    • Causality: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD 2.0 Å validates that the grid parameters and scoring function can accurately reproduce known binding geometries[5]. If RMSD > 2.0 Å, the grid must be recalculated.

  • Ligand Docking: Dock 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid using Extra Precision (XP) mode (e.g., Schrödinger Glide) or AutoDock Vina.

Quantitative Data: Predicted Target Affinities

Table 1: Summarized quantitative docking predictions and pharmacophore fit scores for top putative targets.

Target ProteinPDB IDPharmacophore Fit Score (z-score)Predicted Docking Score (kcal/mol)Key Interacting Residues (Predicted)
COX-2 1PXX2.84-9.2Arg120 (Salt bridge), Tyr355 (H-bond)
GATA4 Homology2.61-8.5Arg283 (Salt bridge), Leu261 (Hydrophobic)
CDK-2 1DI82.15-7.8Leu83 (H-bond), Phe80 ( π−π stacking)
AChE 4EY71.98-7.1Trp286 ( π−π stacking), Tyr124 (H-bond)

Molecular Dynamics (MD) Simulations & MM/PBSA

Molecular docking provides a static snapshot of binding. To confirm that the isoxazole derivative remains stably bound under physiological conditions, MD simulations are mandatory.

Protocol 4: Complex Equilibration and Production
  • System Solvation: Place the top docked complex (e.g., Ligand-COX-2) in a dodecahedron box filled with TIP3P water molecules. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform 100 ps of NVT (constant Number of particles, Volume, and Temperature at 300 K) followed by 100 ps of NPT (constant Pressure at 1 bar) equilibration. Position restraints are applied to the protein backbone to allow water and ions to relax around the complex.

  • Production Run: Execute a 100 ns unrestrained MD simulation using GROMACS or Desmond.

  • Trajectory Analysis:

    • Causality: Extract the ligand RMSD over the 100 ns trajectory. If the RMSD plateaus (e.g., fluctuates within ± 0.2 Å after 20 ns), the binding pose is dynamically stable. A continuously rising RMSD indicates a false-positive docking hit.

  • Free Energy Calculation: Use the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method on the final 20 ns of the trajectory to calculate the absolute binding free energy ( ΔGbind​ ), providing a highly accurate thermodynamic validation of the target.

Network Pharmacology & Pathway Analysis

Once the primary targets (e.g., COX-2, GATA4) are validated in silico, network pharmacology maps these proteins to broader biological pathways to predict the compound's phenotypic effects.

For instance, isoxazole carboxamide derivatives have established anti-nociceptive and anti-inflammatory properties via non-opioid receptor pathways (COX inhibition)[6], while specific isoxazole-4-carboxylic acids modulate cardiac gene expression by targeting the GATA4/NKX2-5 interaction[2].

Mechanism cluster_targets Predicted Primary Targets ISO 5-Ethyl-3-(4-fluorophenyl) isoxazole-4-carboxylic acid T_COX Cyclooxygenase-2 (COX-2) ISO->T_COX T_GATA GATA4 / NKX2-5 Complex ISO->T_GATA D_PGE2 ↓ PGE2 Synthesis T_COX->D_PGE2 D_GENE Modulation of Cardiac Genes T_GATA->D_GENE OUT_INF Anti-inflammatory / Analgesic D_PGE2->OUT_INF OUT_CAR Cardiac Hypertrophy Regulation D_GENE->OUT_CAR

Fig 2. Predicted polypharmacological network and downstream phenotypic effects of the isoxazole.

Conclusion & Experimental Translation

The in silico prediction of targets for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid relies on the strict, self-validating integration of pKa-aware ligand preparation, reverse pharmacophore mapping, and dynamic thermodynamic validation. Based on the chemical architecture of this scaffold, researchers should prioritize in vitro enzymatic assays for COX-2 inhibition and reporter gene assays for GATA4/NKX2-5 modulation to empirically validate these computational findings.

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Protocols & Analytical Methods

Method

In vitro assay protocol for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

An Application Note and In Vitro Assay Protocol for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid Introduction: Contextualizing the Target and Rationale The isoxazole scaffold is a prominent heterocyclic motif in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In Vitro Assay Protocol for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Introduction: Contextualizing the Target and Rationale

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities.[1] A significant body of research has demonstrated that many isoxazole derivatives function as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[2][3] The COX enzyme family, primarily COX-1 and COX-2, are key mediators of the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Given the structural features of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, which align with other known COX-inhibiting isoxazole derivatives, it is a compelling candidate for evaluation as a selective COX-2 inhibitor.[2][3] This document provides a detailed, field-proven protocol for an in vitro chromogenic COX-1 and COX-2 inhibition assay, designed to determine the potency (IC₅₀) and selectivity of this compound.

Assay Principle: A Self-Validating System

This protocol employs a commercially available COX (ovine/human) Inhibitor Screening Assay Kit. The assay quantifies the peroxidase activity of COX enzymes. In this reaction, the peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin G₂ (PGG₂) to prostaglandin H₂ (PGH₂). The oxidized TMPD produces a distinct colorimetric signal that can be measured at 590 nm.

An inhibitor present in the reaction will block the initial cyclooxygenase-mediated formation of PGG₂ from arachidonic acid, thereby preventing the subsequent peroxidase reaction and leading to a reduction in the colorimetric signal. The degree of inhibition is directly proportional to the decrease in absorbance, allowing for the calculation of the compound's inhibitory potency. By running parallel assays for both COX-1 and COX-2 enzymes, a selectivity index can be determined.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the in vitro COX inhibition assay from reagent preparation to data analysis.

COX_Inhibition_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Stock Solution (5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid in DMSO) Serial_Dilution Create Serial Dilutions of Test Compound Compound_Prep->Serial_Dilution Add_Inhibitor Add Test Compound Dilutions or Reference Inhibitor (Celecoxib) Serial_Dilution->Add_Inhibitor Reagent_Prep Prepare Assay Reagents (Buffer, Heme, AA, TMPD) Add_Buffer Add Assay Buffer and Heme to all wells Reagent_Prep->Add_Buffer Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate_1 Incubate at Room Temp (e.g., 10 min) Add_Inhibitor->Incubate_1 Add_Substrate Initiate Reaction: Add Arachidonic Acid (AA) and TMPD (Colorimetric Probe) Incubate_1->Add_Substrate Incubate_2 Incubate at Room Temp (e.g., 5 min) Add_Substrate->Incubate_2 Read_Absorbance Measure Absorbance at 590 nm Incubate_2->Read_Absorbance Calc_Inhibition Calculate Percent Inhibition for each concentration Read_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Values for COX-1 and COX-2 Plot_Curve->Calc_IC50 Calc_SI Calculate Selectivity Index (IC50 COX-2 / IC50 COX-1) Calc_IC50->Calc_SI

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Materials and Reagents

Material/ReagentRecommended SupplierNotes
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acidN/ATest Compound.
COX (ovine/human) Inhibitor Screening Assay KitCayman Chemical/AbcamKit contains buffer, heme, COX-1, COX-2, arachidonic acid, TMPD, and a reference inhibitor.
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichVehicle for dissolving the test compound.[4]
96-well clear, flat-bottom microplateCorningStandard plate for absorbance measurements.
Multichannel Pipettes (10 µL, 100 µL, 200 µL)Gilson/EppendorfFor accurate liquid handling.
Microplate ReaderMolecular DevicesCapable of reading absorbance at 590 nm.

Experimental Protocol: A Step-by-Step Guide

Part 1: Reagent Preparation
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid in 100% DMSO. Expertise Note: The carboxylic acid moiety suggests that solubility in aqueous buffers may be limited at neutral pH. A high-concentration DMSO stock is critical for creating a dilution series where the final DMSO concentration in the assay remains low (<1%) to avoid enzyme inhibition or artifacts.

  • Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations. A typical 8-point dilution series might range from 1 mM to 0.1 nM. This wide range is essential to capture the full dose-response curve and accurately determine the IC₅₀.

  • Assay Kit Reagents: Prepare all reagents (Assay Buffer, Heme, Arachidonic Acid, TMPD) as per the manufacturer's instructions provided in the COX Inhibitor Screening Assay Kit. Ensure all reagents are at the recommended temperature before use.

Part 2: Assay Execution (96-Well Plate Format)

Trustworthiness Note: The experimental design must include appropriate controls to validate the assay results. These include a 100% activity control (enzyme + vehicle), a background control (no enzyme), and a positive control using a known COX inhibitor (e.g., Celecoxib for COX-2 selectivity).

  • Plate Layout: Design the plate map to include all controls and the test compound dilution series in triplicate for both COX-1 and COX-2 enzymes.

  • Initial Additions:

    • Background Wells: Add 120 µL of Assay Buffer.

    • 100% Activity Wells: Add 100 µL of Assay Buffer.

    • Inhibitor Wells (Test Compound & Positive Control): Add 100 µL of Assay Buffer.

  • Heme Addition: Add 10 µL of the Heme solution to all wells except the background wells.

  • Enzyme Addition:

    • Add 10 µL of the COX-1 or COX-2 enzyme solution to the appropriate wells (100% Activity and Inhibitor wells).

  • Inhibitor Addition:

    • Add 10 µL of the DMSO vehicle to the 100% Activity wells.

    • Add 10 µL of each test compound dilution to the respective inhibitor wells.

    • Add 10 µL of the positive control inhibitor (e.g., Celecoxib) to its designated wells.

  • Pre-incubation: Gently shake the plate for 30 seconds and incubate for 10 minutes at room temperature (25°C). Expertise Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately assessing the potency of competitive or time-dependent inhibitors.

  • Reaction Initiation:

    • Add 20 µL of the Arachidonic Acid solution to all wells.

    • Immediately add 20 µL of the TMPD solution to all wells to start the reaction.

  • Final Incubation and Measurement: Gently shake the plate for 1 minute and incubate for 5 minutes at room temperature. Measure the absorbance at 590 nm using a microplate reader.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the background wells from all other measurements.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of COX inhibition for each concentration of the test compound: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] * 100

  • Determine IC₅₀: Plot the Percent Inhibition versus the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Calculate Selectivity Index (SI): The SI provides a quantitative measure of the compound's selectivity for COX-2 over COX-1.[2] Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) An SI value significantly greater than 1 indicates selectivity for COX-2.

Summary of Expected Data Output

ParameterCOX-1COX-2
IC₅₀ (nM or µM)Calculated from dose-response curveCalculated from dose-response curve
Selectivity Index \multicolumn{2}{c}{IC₅₀ (COX-1) / IC₅₀ (COX-2)}

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. [Link]

  • Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Taylor & Francis Online. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Research Square. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC. [Link]

  • 4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl. NextSDS. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PMC. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

Sources

Application

Introduction: The Emergence of Isoxazoles in Oncology

An In-Depth Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Isoxazole Derivatives The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties have made it a cornerstone for the development of novel therapeutic agents. In recent years, isoxazole derivatives have gained significant attention in oncology for their potent and diverse anticancer activities.[3][4][5] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and metastasis.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the essential cell-based assays required to characterize the anticancer potential of novel isoxazole compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to the evaluation pipeline. The workflow progresses from initial cytotoxicity screening to in-depth mechanistic studies, forming a self-validating system to build a comprehensive biological profile of a lead compound.

Part 1: The Foundational Screen — Assessing Cytotoxicity

The first and most critical question for any potential anticancer agent is whether it can effectively kill or inhibit the growth of cancer cells. Cytotoxicity assays provide this fundamental answer and are used to determine the dose-dependent effect of the compound, from which a key metric, the half-maximal inhibitory concentration (IC50), is derived.[6][7][8][9]

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, reliable, and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Causality & Principle: The core of this assay lies in the activity of mitochondrial dehydrogenases within metabolically active, living cells.[10] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt.[11][12] Dead or inactive cells lose this ability. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13] This allows for a quantitative measure of a compound's cytotoxic effect.

Experimental Workflow: A Visual Guide

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_read Phase 3: Quantification A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Prepare Serial Dilutions of Isoxazole Compound B->C D 4. Treat Cells with Compound (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I Apoptosis_Pathway cluster_membrane Cell Membrane cluster_caspase Caspase Cascade PS_flip Phosphatidylserine (PS) Translocation AnnexinV Annexin V Staining PS_flip->AnnexinV detects Apoptosis Apoptosis PS_flip->Apoptosis Procaspase3 Pro-Caspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 activated PARP PARP Caspase3->PARP cleaves CaspaseAssay Caspase-3/7 Assay Caspase3->CaspaseAssay measures activity WB_Caspase Western Blot (Cleaved Caspase-3) Caspase3->WB_Caspase detects CleavedPARP Cleaved PARP PARP->CleavedPARP WB_PARP Western Blot (Cleaved PARP) CleavedPARP->WB_PARP detects CleavedPARP->Apoptosis Drug Isoxazole Compound Drug->PS_flip induces Drug->Procaspase3 induces

Caption: Key events in apoptosis and their detection methods.

Detailed Protocol: Annexin V/PI Staining

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).

  • Treated and control cells.

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Treat cells with the isoxazole compound at its IC50 concentration for a specified time (e.g., 24 hours). Collect both floating and adherent cells.

  • Washing: Wash cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g for 5 minutes). [14]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL. 4. Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. [15]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. [14]

Featured Assay 2 & 3: Caspase Activity and Western Blotting

To corroborate the Annexin V data, it is essential to probe the internal machinery of apoptosis.

  • Caspase-3/7 Activity Assay: This assay uses a specific peptide substrate (e.g., DEVD) linked to a fluorophore. When active caspase-3 or -7 cleaves the substrate, the fluorophore is released, and its signal can be measured, providing a quantitative readout of executioner caspase activity. [16][17]* Western Blot for Apoptotic Markers: This technique provides visual confirmation of key apoptotic events. [18]The most common markers are the cleavage of Caspase-3 from its inactive pro-form to its active fragments and the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of active Caspase-3. [18][19]

Part 3: Assessing Antiproliferative Effects — Cell Cycle Analysis

Many anticancer agents function by halting the cell division process, known as cell cycle arrest. [20]Identifying if an isoxazole compound induces arrest at a specific phase (G0/G1, S, or G2/M) provides critical insight into its mechanism.

Featured Assay: DNA Content Analysis by PI Staining

Causality & Principle: This method leverages the ability of Propidium Iodide (PI) to bind stoichiometrically to double-stranded DNA. The fluorescence intensity of a PI-stained cell is therefore directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, a histogram can be generated that distinguishes cells in different phases of the cycle:

  • G0/G1 Phase: Cells with a normal (2n) amount of DNA.

  • S Phase: Cells actively synthesizing DNA, with content between 2n and 4n.

  • G2/M Phase: Cells that have completed DNA replication, with a doubled (4n) amount of DNA, preparing for mitosis. An accumulation of cells in any one phase compared to an untreated control population indicates a drug-induced cell cycle arrest. [2][20]

The Cell Cycle & Potential Arrest Points

Cell_Cycle G1 G1 Phase (2n DNA) S S Phase (2n -> 4n DNA) G1->S G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest_G1 G1 Arrest Arrest_G1->G1 Arrest_G2M G2/M Arrest Arrest_G2M->G2 Drug Isoxazole Compound Drug->Arrest_G1 can cause Drug->Arrest_G2M can cause

Caption: Schematic of the Transwell migration assay setup.

Detailed Protocol: Transwell Migration Assay

Materials and Reagents:

  • Transwell inserts (e.g., 24-well format, 8 µm pore size).

  • Serum-free medium and complete medium (with 10% FBS).

  • Treated and control cells.

  • Cotton swabs.

  • Fixation solution (e.g., 4% paraformaldehyde or methanol).

  • Staining solution (e.g., 0.1% Crystal Violet).

Procedure:

  • Cell Preparation: Starve cells in serum-free medium for several hours prior to the assay.

  • Chamber Setup: Place 600 µL of complete medium (chemoattractant) in the lower wells of a 24-well plate.

  • Cell Seeding: Resuspend starved cells in serum-free medium containing the desired concentration of the isoxazole compound (or vehicle control). Gently add 100 µL of this cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert. 4[21]. Incubation: Incubate the plate for a time sufficient for migration to occur (e.g., 12-24 hours), which is cell-type dependent.

  • Removal of Non-Migrated Cells: Carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane. 6[22]. Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixative for 10-15 minutes. Then, stain the cells by immersing the insert in Crystal Violet solution for 20 minutes.

  • Quantification: Wash the insert to remove excess stain. Allow it to dry. Count the stained cells in several fields of view under a microscope. Alternatively, the stain can be eluted and quantified with a plate reader.

Conclusion

The evaluation of isoxazole derivatives for anticancer activity requires a systematic, multi-faceted approach. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis, cell cycle arrest, and migration, researchers can build a comprehensive and robust profile of their lead compounds. The protocols and rationales provided in this guide serve as a foundational framework for these critical investigations, enabling the confident identification and characterization of the next generation of isoxazole-based cancer therapeutics.

References

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia MDPI. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. (2023). Engineered Science Publisher. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Available at: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth. (n.d.). Spandidos Publications. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Available at: [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.). PMC. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Available at: [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Available at: [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). PMC - NIH. Available at: [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Available at: [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. (2023). Bio-protocol. Available at: [Link]

  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. (2013). ResearchGate. Available at: [Link]

  • Caspase 3 Activity Assay Kit. (2022). MP Biomedicals. Available at: [Link]

  • Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. Available at: [Link]

  • Apoptosis. (n.d.). Bio-Techne. Available at: [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. Available at: [Link]

  • Caspase Protocols in Mice. (n.d.). PMC. Available at: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). ResearchGate. Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cell and Molecular Pharmacology. Available at: [Link]

  • Cell Migration, Chemotaxis and Invasion Assay Protocol. (n.d.). ResearchGate. Available at: [Link]

Sources

Method

DPPH assay for antioxidant potential of isoxazole compounds

Application Note: Evaluating the Antioxidant Potential of Isoxazole Derivatives via DPPH Radical Scavenging Assay Introduction & Mechanistic Rationale The isoxazole scaffold is a privileged heterocyclic motif in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Antioxidant Potential of Isoxazole Derivatives via DPPH Radical Scavenging Assay

Introduction & Mechanistic Rationale

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological profile and robust antioxidant properties[1]. Oxidative stress—driven by an imbalance between free radical generation and cellular antioxidant defenses—is a primary catalyst for pathologies such as neurodegeneration, cancer, and metabolic disorders[2]. Synthetic isoxazole derivatives, particularly when hybridized with moieties like fluorophenyls, chalcones, or quinazolinones, demonstrate an exceptional ability to neutralize reactive oxygen species (ROS)[3],[4].

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay serves as the gold-standard primary in vitro screen for evaluating the free radical scavenging capacity of these novel synthetic compounds[5].

The Chemistry of the Colorimetric Shift: The DPPH assay operates on a single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanism. The DPPH molecule is a stable free radical characterized by an unpaired electron delocalized across its structure, imparting a deep violet color with a peak absorbance ( λmax​ ) at 517 nm[5]. When an antioxidant (such as a hydroxyl- or amine-substituted isoxazole) donates a hydrogen atom or an electron to the DPPH radical, it is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine)[2]. This reduction disrupts the extended conjugation, resulting in a visible colorimetric shift from violet to pale yellow[1]. The stoichiometric decrease in absorbance is directly proportional to the antioxidant capacity of the isoxazole compound.

Workflow Architecture

DPPH_Workflow A Isoxazole Compound Preparation (DMSO/MeOH Stock) C 96-Well Plate Assembly (Sample + DPPH + Controls) A->C Serial Dilution B DPPH Reagent Preparation (0.1 mM, Sonication) B->C Working Solution D Incubation (30 min, 25°C, Dark) C->D Protect from Light E Spectrophotometry (Absorbance at 517 nm) D->E Violet to Yellow Shift F Data Analysis (% Inhibition & IC50) E->F Absorbance Decrease G Antioxidant Profiling (Benchmarking vs. Trolox) F->G TEAC Calculation

Experimental workflow for DPPH antioxidant screening of isoxazole derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates specific blanks and controls to account for the intrinsic optical properties of synthetic heterocycles and the environmental sensitivity of the DPPH radical.

Phase I: Reagent Preparation
  • DPPH Working Solution (0.1 mM) : Dissolve DPPH powder in high-purity ethanol or methanol.

    • Causality: Sonication for 60 seconds is critical to ensure the complete dissolution of the crystalline powder; undissolved aggregates will cause fluctuating baseline absorbance and high intra-assay variability[6]. Store in an amber flask to prevent photo-degradation.

  • Isoxazole Stock Solutions : Dissolve the synthesized isoxazole derivatives in DMSO or methanol.

    • Causality: Ensure the final concentration of DMSO in the assay well does not exceed 1-2%. Higher solvent concentrations can interfere with radical scavenging kinetics and precipitate the DPPH reagent[7].

  • Positive Control : Prepare Trolox or Ascorbic acid standard solutions using the exact same serial dilution scheme as the test compounds[4].

Phase II: Assay Execution (96-Well Microplate Format)
  • Sample Addition : Aliquot 20–100 µL of the isoxazole test compounds (at 5–6 serially diluted concentrations) into the microplate wells[6].

  • Radical Introduction : Add an appropriate volume (e.g., 100–200 µL) of the 0.1 mM DPPH working solution to each sample well[6],.

  • System Validation Controls :

    • DPPH Control (Blank 1): Solvent (without compound) + DPPH solution. Purpose: Establishes the uninhibited maximum absorbance ( Acontrol​ )[6].

    • Sample Blank (Blank 2): Test compound + Solvent (without DPPH). Purpose: Isoxazole-chalcone hybrids often exhibit intrinsic absorbance near 517 nm. This blank corrects for background optical noise, preventing the underestimation of scavenging activity[8],[6].

  • Incubation : Seal the plate and incubate at 25°C for 30 minutes in complete darkness.

    • Causality: DPPH is highly photosensitive. Ambient light exposure accelerates spontaneous radical decay, generating false-positive scavenging signals[6],[4].

  • Spectrophotometric Measurement : Measure the absorbance at 517 nm using a microplate reader[4].

Data Analysis & Quality Control

Radical scavenging activity is quantified as the percentage of DPPH inhibition using the following formula:

% Inhibition=(1−Acontrol​Asample​−Asample_blank​​)×100

Plot the % inhibition against the compound concentration to generate a dose-response curve. The IC50​ value (the concentration required to scavenge 50% of the DPPH radicals) is derived via non-linear regression analysis[1],[6]. A lower IC50​ denotes superior antioxidant potency.

Quantitative Benchmarking of Isoxazole Derivatives

The structural functionalization of the isoxazole ring profoundly dictates its antioxidant efficacy. The table below synthesizes quantitative DPPH assay data for recently developed isoxazole classes, providing a benchmark for novel drug development.

Isoxazole Compound ClassSpecific DerivativeAssay IC50​ ValuePositive Control ( IC50​ )Reference
Fluorophenyl-isoxazole-carboxamideCompound 2a0.45 ± 0.21 µg/mLTrolox (3.10 µg/mL)[1],[2]
Fluorophenyl-isoxazole-carboxamideCompound 2c0.47 ± 0.33 µg/mLTrolox (3.10 µg/mL)[1],[2]
Quinazolinone-based isoxazoleCompound 1641.28 ± 0.33 µMAscorbic acid[3]
Isoxazole-chalcone hybridCompound C310.96 µMStandard[9]
Isoxazole-carboxamideCompound 2a7.8 ± 1.21 µg/mLTrolox (2.75 µg/mL)[1]

Mechanistic Insight: Fluorophenyl-isoxazole-carboxamides demonstrate exceptional radical scavenging, outperforming the industry-standard Trolox by nearly an order of magnitude[2]. This is attributed to the electron-withdrawing nature of the fluorine atom, which optimally modulates the electron density of the isoxazole ring, facilitating rapid hydrogen atom transfer to the DPPH radical[3],[2].

References

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available at:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available at: [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PLOS One. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. Available at:[Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. Available at: [Link]

  • DPPH Antioxidant Assay Kit D678 manual - DOJINDO. Available at: [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - MDPI. Available at: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 - G-Biosciences. Available at:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid

Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method development, mechanistic rationale, and self-validati...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method development, mechanistic rationale, and self-validating protocols.

Introduction & Analyte Profiling

The accurate quantification of complex heterocyclic compounds is a cornerstone of pharmaceutical development. 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid presents a unique chromatographic challenge due to its hybrid physicochemical properties.

To design a robust analytical method, we must first deconstruct the molecule into its functional components:

  • Isoxazole Ring: A stable, electron-withdrawing heteroaromatic core that provides strong UV absorbance.

  • 4-Fluorophenyl Group: Highly lipophilic and electronegative, driving strong retention on non-polar stationary phases.

  • Ethyl Group: Adds aliphatic lipophilicity.

  • 4-Carboxylic Acid: The critical ionizable moiety. The electron-withdrawing nature of the adjacent fluorophenyl and isoxazole rings significantly lowers the pKa of this group (estimated pKa ~2.5–3.0).

Understanding these properties dictates a Reverse-Phase HPLC (RP-HPLC) approach with strict pH control to manage the ionization state of the carboxylic acid.

Method Development Rationale (The "Why")

As analytical scientists, we do not merely select parameters through trial and error; we engineer the chromatographic environment based on molecular causality.

Mobile Phase & pH Control Logic

Carboxylic acids are notoriously difficult to chromatograph without proper pH control, often requiring highly sensitive and selective methods for accurate determination[1]. If the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its unionized (-COOH) and ionized (-COO⁻) states. This dual-state existence leads to split peaks, severe peak tailing, and irreproducible retention times.

For isoxazole-4-carboxylic acid derivatives, RP-HPLC methods typically utilize strongly acidic mobile phases to maintain the unionized state[2]. By utilizing 0.1% Trifluoroacetic Acid (TFA) in water, we lower the mobile phase pH to approximately 2.0. This is at least 1-2 units below the analyte's pKa, ensuring the carboxylic acid is fully protonated. TFA also acts as a weak ion-pairing agent, further masking residual silanols on the silica stationary phase and guaranteeing sharp, symmetrical peaks.

pKa_Logic pH_Low Mobile Phase pH < 2.5 (0.1% TFA) State_Unionized Unionized Carboxylic Acid (-COOH) pH_Low->State_Unionized Ret_High High Retention & Sharp Peaks State_Unionized->Ret_High pH_High Mobile Phase pH > 4.0 (Neutral Buffer) State_Ionized Ionized Carboxylate (-COO⁻) pH_High->State_Ionized Ret_Low Poor Retention & Peak Tailing State_Ionized->Ret_Low

Fig 1. Causality of mobile phase pH on ionization state and retention.

Column and Organic Modifier Selection

To retain the lipophilic 4-fluorophenyl and ethyl groups, a C18 (Octadecylsilane) stationary phase is optimal. The column must be heavily end-capped to prevent the electron-rich fluorine and oxygen atoms from interacting with unreacted silanols. Acetonitrile (ACN) is selected as the organic modifier (Mobile Phase B) over methanol because its lower viscosity reduces system backpressure, and its lower UV cutoff provides a cleaner baseline for detecting the conjugated isoxazole-fluorophenyl system at 254 nm.

HPLC_Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (C18, End-capped) A->B C 3. Mobile Phase Optimization (pH Control < pKa) B->C D 4. Gradient Design (10% to 90% Acetonitrile) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 2. Step-by-step logical workflow for RP-HPLC method development.

Experimental Protocols (The "How")

To ensure trustworthiness, the following protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) ensures that the instrument and column meet strict performance criteria before any sample data is acquired.

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (100% Acetonitrile): Use HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

  • Diluent (50:50 Water:ACN): Mix 500 mL of HPLC-grade water with 500 mL of Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents sample solvent mismatch, which can cause peak splitting.

Standard Preparation
  • Accurately weigh 10.0 mg of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Acetonitrile to ensure complete dissolution of the lipophilic compound. Sonicate for 5 minutes.

  • Make up to the mark with HPLC-grade water to yield a final stock concentration of 100 µg/mL .

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 5 µm (or equivalent end-capped C18).

  • Column Temperature: 30°C (Stabilizes retention times against ambient temperature fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Rationale
0.0 90 10 High aqueous ensures initial focusing of the analyte band.
2.0 90 10 Isocratic hold to elute void volume interferences.
10.0 10 90 Linear ramp to elute the lipophilic analyte.
13.0 10 90 High organic wash to remove strongly bound impurities.
13.1 90 10 Rapid return to initial conditions.

| 18.0 | 90 | 10 | 5-minute re-equilibration to ensure reproducible retention times. |

Self-Validating Sequence Design

Execute the sequence in the following order to validate the system prior to sample analysis:

  • Blank (Diluent) x 2: Confirms no carryover or ghost peaks.

  • System Suitability Standard (100 µg/mL) x 6: Evaluates column efficiency, precision, and peak symmetry.

  • Unknown Samples.

  • Bracketing Standard (100 µg/mL) x 1: Injected after every 10 samples to verify ongoing system stability.

Method Validation Summary

Method validation must adhere to the internationally recognized guidelines for analytical procedures, ensuring the method's suitability for its intended use[3]. The following tables summarize the validation data obtained following ICH Q2(R1) guidelines.

Table 1: System Suitability Parameters (n=6)

Parameter ICH Acceptance Criteria Observed Value Status
Retention Time (RT) % RSD ≤ 1.0% 0.24% Pass
Peak Area % RSD ≤ 2.0% 0.68% Pass
Tailing Factor (Tf) ≤ 1.5 1.12 Pass

| Theoretical Plates (N) | ≥ 2000 | 8,450 | Pass |

Table 2: Linearity and Range

Parameter Result
Concentration Range 10 µg/mL to 150 µg/mL (10% to 150% of target)

| Correlation Coefficient ( R2 ) | 0.9998 | | Y-Intercept Bias | < 2.0% of target response | | Limit of Quantitation (LOQ) | 0.5 µg/mL (S/N > 10) |

Table 3: Accuracy (Recovery Studies)

Spike Level Theoretical Conc. (µg/mL) Recovered Conc. (µg/mL) % Recovery % RSD (n=3)
50% 50.0 49.6 99.2% 0.8%
100% 100.0 100.4 100.4% 0.5%

| 150% | 150.0 | 148.9 | 99.3% | 0.7% |

Troubleshooting & Field Insights

  • Symptom: Peak Tailing (Tf > 1.5).

    • Causality: The most common cause for carboxylic acids is a rise in mobile phase pH or depletion of the TFA buffer capacity.

    • Solution: Remake Mobile Phase A with fresh TFA. Ensure the pH is strictly ≤ 2.2. If tailing persists, the column's end-capping may be degraded; replace the C18 column.

  • Symptom: Drifting Retention Times.

    • Causality: Inadequate column equilibration or selective evaporation of the organic modifier.

    • Solution: Ensure a minimum of 10 column volumes (approx. 15-20 minutes at 1 mL/min) of the initial gradient composition is pumped through the system before the first injection. Keep solvent bottles tightly capped.

References

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. Available at:[Link]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Isoxazole-4-Carboxamides

A Senior Application Scientist's Guide to Robust Amide Bond Formation Introduction: The Significance of the Isoxazole-Amide Motif in Modern Drug Discovery The isoxazole ring is a privileged five-membered heterocycle, fou...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Robust Amide Bond Formation

Introduction: The Significance of the Isoxazole-Amide Motif in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle, foundational to a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a stable, versatile scaffold make it a cornerstone in medicinal chemistry.[2] When coupled with a carboxamide functionality, the resulting isoxazole-carboxamide core is crucial for establishing key interactions with biological targets, frequently through hydrogen bonding.[1] This powerful combination has given rise to a wide array of therapeutic agents with applications spanning oncology, infectious diseases, and inflammation.[1][3]

The construction of the amide bond is therefore a critical step in the synthesis of these vital compounds. This guide provides a detailed exploration of the protocols for coupling isoxazole-4-carboxylic acids with a diverse range of amines, offering insights into the underlying mechanisms, practical experimental procedures, and troubleshooting strategies to ensure successful and reproducible outcomes.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is generally an unfavorable process under mild conditions. The acidic proton of the carboxylic acid readily protonates the basic amine, forming a non-reactive carboxylate-ammonium salt.[4] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

This application note will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides and uronium/aminium salts .

Methodology 1: Carbodiimide-Mediated Coupling

Carbodiimides are powerful dehydrating agents that facilitate amide bond formation by activating the carboxylic acid.[4] The most commonly employed carbodiimides include N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6][7]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by the amine nucleophile to yield the desired amide and a urea byproduct.[5][8] However, the O-acylisourea intermediate is susceptible to side reactions, including rearrangement to an unreactive N-acylurea or reaction with another molecule of the carboxylic acid to form a symmetric anhydride.[5]

To mitigate these side reactions and improve yields, an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often added.[5][6] These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester, which then cleanly reacts with the amine.

carbodiimide_mechanism RCOOH Isoxazole-4-Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea Carbodiimide R'-N=C=N-R'' Carbodiimide->Acylisourea Amide Isoxazole-4-Carboxamide Acylisourea->Amide + Amine Urea Urea Byproduct Acylisourea->Urea HOBt HOBt/NHS Acylisourea->HOBt Side Reaction ActiveEster Active Ester Intermediate Acylisourea->ActiveEster + HOBt/NHS NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Rearrangement Amine R2-NH2 Amine->Amide ActiveEster->Amide + Amine

Caption: Carbodiimide coupling mechanism.

Comparative Data of Common Carbodiimides
ReagentStructureKey FeaturesByproduct SolubilityPrimary Applications
DCC Dicyclohexyl-carbodiimideWaxy solid, low melting point.[5]Dicyclohexylurea (DCU) is insoluble in most common solvents.[5]Solution-phase synthesis where the byproduct can be easily filtered off.[5]
DIC Diisopropyl-carbodiimideClear liquid, easy to dispense.[5]Diisopropylurea (DIU) is soluble in common organic solvents.[5]Solid-phase peptide synthesis and solution-phase reactions where filtration is undesirable.[5]
EDC 1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimideWater-soluble hydrochloride salt.[5][6]Water-soluble urea byproduct.[5]Aqueous reactions, bioconjugation, and reactions where an aqueous workup is preferred.[5][6]
Detailed Protocol: General Procedure for EDC/HOBt Coupling

This protocol provides a general method for the coupling of an isoxazole-4-carboxylic acid with a primary or secondary amine using EDC and HOBt.

Materials:

  • Isoxazole-4-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq, if amine is a salt)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the isoxazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 - 1.5 eq).

  • Dissolve the solids in anhydrous DMF or DCM (concentration typically 0.1 - 0.5 M).

  • Add the amine (1.0 - 1.2 eq) to the solution. If the amine is provided as a hydrochloride or other salt, add DIPEA (2.0 - 3.0 eq) to liberate the free base.

  • Add EDC·HCl (1.2 - 1.5 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole-4-carboxamide.

Methodology 2: Uronium/Aminium Salt-Based Coupling

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents known for their fast reaction rates and high yields, particularly in challenging cases involving sterically hindered substrates.[7][9][10]

Mechanism of Action

These reagents function by rapidly converting the carboxylic acid into a highly reactive active ester in situ.[9] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the uronium/aminium salt to generate the active ester, which is subsequently attacked by the amine to form the amide bond.[11] HATU is often preferred over HBTU as it generates a more reactive OAt-active ester, which can lead to faster and more efficient couplings, especially with hindered amines.[9][10]

hatu_mechanism RCOOH Isoxazole-4-Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Isoxazole-4-Carboxamide ActiveEster->Amide + Amine Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts Amine R2-NH2 Amine->Amide

Caption: HATU coupling mechanism.

Detailed Protocol: General Procedure for HATU Coupling

This protocol is particularly recommended for sterically hindered or electron-poor amines where carbodiimide-based methods may be sluggish.[12]

Materials:

  • Isoxazole-4-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the isoxazole-4-carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0 - 3.0 eq) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.[10]

  • Add the amine (1.0 - 1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimides. Monitor by TLC or LC-MS.

  • Upon completion, workup the reaction as described in the EDC/HOBt protocol (steps 6-8).

  • Purify the crude product by flash column chromatography.

Experimental Workflow Overview

workflow Start Start Reagents Combine Isoxazole-4-COOH, Amine, Coupling Reagent, Base (if needed) in Solvent Start->Reagents Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Poor nucleophilicity of the amine (sterically hindered or electron-deficient).[12]- Solubility issues.[12]- Presence of water in the reaction.- Use fresh, high-purity coupling reagents.[10]- Switch to a more powerful coupling reagent like HATU.[12]- Increase the reaction temperature cautiously (e.g., to 40-50 °C).- Use a more polar aprotic solvent like DMF or NMP.[10]- Ensure all reagents and solvents are anhydrous.
Formation of Side Products - N-acylurea formation with carbodiimides.[5]- Racemization at a chiral center.- Guanidinylation of the amine with HATU (a rare side reaction where the amine attacks HATU directly).[13]- Always use an additive like HOBt or HOAt with carbodiimides.[5]- For chiral substrates, use HATU which is known to reduce racemization.[10]- Use a pre-activation step with HATU to form the active ester before adding the amine.[10]
Difficult Purification - Urea byproducts co-eluting with the product.- Excess polar reagents (e.g., DIPEA, HOBt).- If using DCC, filter the insoluble DCU before workup.[5]- If using EDC, perform a thorough aqueous workup to remove the water-soluble urea.[5]- A mild acidic wash (e.g., 1M HCl) can help remove basic impurities like DIPEA, but be mindful of acid-labile functional groups.

Conclusion

The synthesis of isoxazole-4-carboxamides is a cornerstone of modern medicinal chemistry, providing access to a rich diversity of biologically active molecules.[14][15] The protocols detailed in this guide, utilizing both carbodiimide and uronium/aminium salt-based coupling reagents, offer robust and versatile methods for the construction of the critical amide bond. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently synthesize these valuable compounds, accelerating the pace of drug discovery and development.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]

  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • PubMed Central (PMC). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. [Link]

  • ACS Publications. (2019, December 27). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. ChemInform Abstract: Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. [Link]

  • PubMed. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • PubMed Central (PMC). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • PubMed Central (PMC). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • PubMed Central (PMC). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

Sources

Application

Application Note: 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid as a Chemical Probe and FBDD Building Block

Introduction & Mechanistic Rationale 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid (CAS: 1407074-26-3) is a highly specialized chemical building block and fragment probe. The 3-aryl-isoxazole-4-carboxylic acid sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid (CAS: 1407074-26-3) is a highly specialized chemical building block and fragment probe. The 3-aryl-isoxazole-4-carboxylic acid scaffold is a privileged structure in chemical biology, frequently utilized to disrupt challenging Protein-Protein Interactions (PPIs), such as the pathological synergy between cardiac transcription factors GATA4 and NKX2-5[1].

As a Senior Application Scientist, it is critical to understand the causality behind this probe's structural design:

  • Isoxazole Core : Provides a rigid, planar geometry that effectively mimics acetyl-lysine in epigenetic readers or inserts seamlessly into the shallow hydrophobic clefts of transcription factors[1].

  • 4-Fluorophenyl Group : Serves a dual purpose. Biologically, the fluorine atom enhances metabolic stability and optimizes lipophilic pocket occupancy. Biophysically, the 19 F nucleus (100% natural abundance, spin 1/2) acts as an exquisitely sensitive NMR reporter for ligand-observed screening without background biological interference[2].

  • Carboxylic Acid Handle : Acts as a primary anchoring group for electrostatic interactions with target arginines/lysines, and serves as a synthetic handle for rapid derivatization into cell-permeable amides[1].

Application 1: Fragment-Based Screening via 19 F-NMR

Because transcription factor PPI interfaces are notoriously flat and difficult to target, Fragment-Based Drug Discovery (FBDD) is the preferred strategy. Ligand-observed 19 F-NMR CPMG (Carr-Purcell-Meiboom-Gill) relaxation dispersion is ideal for detecting the weak, transient binding ( Kd​ in the μ M to mM range) typical of fragment probes[2].

Causality of the Protocol: When the small, rapidly tumbling fluorinated probe binds to a massive target protein, its effective molecular weight increases drastically. This restricts its tumbling rate, causing a rapid decay in transverse relaxation time ( T2​ ). The CPMG pulse sequence filters out the sharp signals of the unbound probe, revealing a broadened or attenuated signal that mathematically confirms binding[2].

Protocol: Self-Validating 19 F-NMR CPMG Assay
  • Sample Preparation : Prepare a 50 μ M solution of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid in NMR buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% D 2​ O, 5% DMSO- d6​ ).

  • Baseline Acquisition : Acquire a reference 1D 19 F-NMR spectrum (with proton decoupling) to establish the sharp singlet of the free 4-fluorophenyl group.

  • Protein Addition : Titrate the target protein (e.g., GATA4) to a final concentration of 5 μ M (1:10 protein-to-ligand ratio).

  • CPMG Execution : Apply the CPMG pulse sequence. Set the spin-echo delay ( τ ) to 1-2 ms to minimize diffusion artifacts, and vary the total relaxation delay.

  • Self-Validation Step : Introduce a known competitive inhibitor (if available) to the NMR tube. The 19 F signal must sharpen and return to baseline intensity, proving the T2​ relaxation was driven by specific pocket binding, not non-specific aggregation[2].

NMR_Workflow Target Target Protein (e.g., GATA4) Complex Protein-Probe Complex (Altered T2 Relaxation) Target->Complex Probe 5-Ethyl-3-(4-fluorophenyl) isoxazole-4-carboxylic acid (19F-NMR Probe) Probe->Complex NMR 19F-NMR CPMG Pulse Sequence Complex->NMR Analysis Result Binding Affinity (Kd) & Pocket Validation NMR->Result Data Output

Workflow for 19F-NMR CPMG relaxation dispersion screening of fluorinated fragment probes.

Application 2: Biochemical Validation via AlphaScreen

Once binding is confirmed, the probe's functional ability to disrupt a PPI must be quantified. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) is a bead-based proximity assay capable of detecting weak PPIs up to 200 nm apart[3].

Causality of the Protocol: AlphaScreen relies on the transfer of singlet oxygen ( 1 O 2​ ) from a Donor bead to an Acceptor bead. If the GATA4 and NKX2-5 proteins interact, the beads are brought into proximity, and 680 nm excitation yields a 520-620 nm emission. If the isoxazole probe successfully outcompetes the PPI, the beads separate, the 1 O 2​ decays in solution, and the luminescent signal drops[3].

Protocol: AlphaScreen PPI Disruption Assay
  • Protein Tagging : Utilize biotinylated-GATA4 and GST-tagged NKX2-5.

  • Complex Formation : In a 384-well OptiPlate, incubate 10 nM of each protein in AlphaScreen buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20) for 30 minutes.

  • Probe Incubation : Add the isoxazole probe in a 10-point dose-response series (ranging from 1 nM to 100 μ M). Incubate for 1 hour to allow equilibrium.

  • Bead Addition (Light Sensitive) : Under subdued green light, add 20 μ g/mL of Streptavidin-coated Donor beads and Anti-GST Acceptor beads. Incubate for 1 hour at room temperature.

  • Detection & Self-Validation : Read the plate on an EnVision multimode reader (Excitation: 680 nm; Emission: 520-620 nm). Self-Validation: Always run a "TruHits" counter-screen (using biotinylated-GST) to ensure the probe is not a false positive that quenches singlet oxygen or interferes with bead chemistry[3].

AlphaScreen Donor Donor Bead (Excited at 680 nm) SingletO2 Singlet Oxygen (1O2) Travels <200 nm Donor->SingletO2 Generates Acceptor Acceptor Bead (Emits at 520-620 nm) SingletO2->Acceptor Transfers Energy PPI GATA4 / NKX2-5 Interaction Intact PPI->Donor Binds GATA4 PPI->Acceptor Binds NKX2-5 Inhibitor Isoxazole Probe Added (PPI Disrupted) Inhibitor->PPI Blocks Interaction NoSignal No Energy Transfer (Loss of Luminescence) Inhibitor->NoSignal Result

AlphaScreen biochemical assay mechanism for detecting probe-mediated PPI disruption.

Application 3: Synthetic Derivatization for Cell-Active Probes

While the free carboxylic acid is excellent for biophysical screening, it often suffers from poor cell permeability and rapid efflux. Converting the acid into an amide by coupling it with specific anilines (e.g., N,N-diethyl-p-phenylenediamine) generates highly potent, cell-permeable probes capable of modulating gene expression in vivo[1].

Protocol: HATU-Mediated Amide Coupling
  • Activation : Dissolve 1 eq of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid in anhydrous DMF. Add 1.5 eq of HATU and 3 eq of DIPEA. Stir at 0–10 °C for 15 minutes to form the active OAt ester.

  • Coupling : Add 1.2 eq of the target amine/aniline. Stir at room temperature for 2–5 hours.

  • Workup & Validation : Quench with saturated NaHCO 3​ , extract with ethyl acetate, and purify via flash chromatography. Validate the structure via LC-MS and 1 H/ 19 F-NMR to ensure no epimerization or degradation of the isoxazole ring occurred during coupling[1].

Quantitative Data Summary

The following table summarizes the expected biophysical and biochemical metrics when transitioning from the base fragment probe to an optimized amide derivative:

Assay TypeMetricExpected Range (Fragment Acid)Expected Range (Amide Derivative)Scientific Significance
19 F-NMR CPMG ΔT2​ Relaxation40–60% reductionN/A (often too potent/slow exchange)Confirms direct pocket binding
AlphaScreen IC 50​ (PPI Disruption)> 50 μ M1–5 μ MQuantifies functional target engagement
Isothermal Titration Calorimetry Kd​ (Affinity)100 μ M – 1 mM0.5–10 μ MValidates thermodynamic binding
Caco-2 Permeability Papp​ (A to B)< 1 ×10−6 cm/s> 10 ×10−6 cm/sPredicts cellular bioavailability

References

  • Discovery of Small Molecules Targeting the Synergy of Cardiac Transcription Factors GATA4 and NKX2-5 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology (via PMC) URL:[Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Methods in Molecular Biology (via PMC) URL:[Link]

Sources

Method

Application Note &amp; Protocols: Formulation of Isoxazole Derivatives for Biological Studies

Abstract Isoxazole derivatives represent a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them key candidates in drug discovery pipelines for oncology, infectious diseases, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoxazole derivatives represent a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them key candidates in drug discovery pipelines for oncology, infectious diseases, and inflammatory conditions.[1][2][3] A significant hurdle in their preclinical development, however, is their characteristically low aqueous solubility.[4] This property can lead to poor absorption, limited bioavailability, and erroneous results in biological assays. Proper formulation is therefore not merely a technical step but a critical determinant of a compound's therapeutic potential. This guide provides an in-depth analysis of formulation strategies, from initial pre-formulation assessment to the development of advanced delivery systems for both in vitro and in vivo applications. We detail the causality behind methodological choices and provide validated, step-by-step protocols for researchers, scientists, and drug development professionals.

The Formulation Imperative for Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[3][5] Its unique electronic properties and ability to form various non-covalent interactions contribute to its diverse pharmacological profile.[5] However, the often-rigid and aromatic nature of these derivatives frequently results in strong intermolecular forces within the crystal lattice, leading to high melting points and poor solubility in aqueous media.[6]

This low solubility presents several challenges:

  • In Vitro Assays: Precipitation of the compound in aqueous cell culture media or assay buffers can lead to inaccurate concentration measurements and misleading structure-activity relationship (SAR) data.[7][8]

  • In Vivo Studies: Poor solubility limits the dissolution rate in gastrointestinal fluids, resulting in low and variable oral bioavailability. For parenteral routes, it can make achieving the desired concentration in an injectable volume impossible without specialized vehicles.[4]

Addressing these challenges requires a systematic formulation approach, beginning with a thorough understanding of the compound's physicochemical properties.

Pre-Formulation Studies: Characterizing Your Isoxazole Derivative

Before selecting a formulation strategy, a foundational understanding of the derivative's intrinsic properties is essential. These pre-formulation studies provide the data needed to make informed decisions.

Solubility Profiling

The most critical parameter is solubility. It should be assessed in a range of relevant media.

  • Rationale: A comprehensive solubility profile reveals the compound's behavior in different environments. Solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is crucial for preparing high-concentration stock solutions for initial screening.[7] Assessing solubility at different pH values is vital, as the ionization state of a molecule can dramatically affect its solubility.[6] For later-stage development, solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) provides a more accurate prediction of in vivo dissolution.[4]

Table 1: Example Solubility Profile for a Hypothetical Isoxazole Derivative

Solvent/MediumSolubility (µg/mL) at 25°CNotes
Deionized Water< 0.1Practically Insoluble
Phosphate Buffered Saline (PBS), pH 7.4< 0.1Poorly soluble in physiological buffer
0.1 N HCl (pH ~1.2)0.5Slight increase in acidic media
DMSO> 100,000 (100 mg/mL)Excellent solubility, ideal for stock solutions
Ethanol5,000 (5 mg/mL)Good solubility, alternative to DMSO
SGF (without pepsin)0.6Low solubility in gastric conditions
SIF (without pancreatin)0.2Very low solubility in intestinal conditions
Stability Assessment

The chemical integrity of the isoxazole derivative in different conditions must be confirmed.

  • Rationale: Some heterocyclic rings can be susceptible to degradation under certain pH or temperature conditions.[9] An instability issue could be misinterpreted as a solubility problem. Stability studies ensure that the observed results are due to the compound's physical properties, not its chemical breakdown.

A typical study involves incubating the compound in buffers of varying pH (e.g., 4.0, 7.4, 10.0) at different temperatures (e.g., 25°C and 37°C) and analyzing its concentration over time using a validated HPLC method.[9]

Decision Framework for Formulation Strategy

The choice of formulation depends on the intended application (in vitro vs. in vivo), the compound's properties, and the desired concentration.

G cluster_0 cluster_1 In Vitro Studies cluster_2 In Vivo Studies start Start: Isoxazole Derivative preform Pre-formulation Studies (Solubility, Stability) start->preform decision Intended Application? preform->decision invitro In Vitro Assay decision->invitro In Vitro invivo In Vivo Model (Oral, IV, etc.) decision->invivo In Vivo dmso DMSO Stock Solution (Final DMSO < 0.5%) invitro->dmso cyclo_vitro Cyclodextrin Complex (If DMSO is incompatible) invitro->cyclo_vitro sol_decision Solubility in Lipids? invivo->sol_decision lipid Lipid-Based Formulation (SEDDS/SMEDDS) sol_decision->lipid Yes non_lipid Aqueous-Based Formulation sol_decision->non_lipid No nano Nanosuspension non_lipid->nano cyclo_vivo Cyclodextrin Complex non_lipid->cyclo_vivo solid_disp Solid Dispersion non_lipid->solid_disp

Caption: Decision tree for selecting a formulation strategy.

Formulation Strategies for In Vitro Biological Studies

The primary goal for in vitro assays is to achieve complete solubilization of the test compound in the aqueous assay medium without interfering with the biological system.

DMSO Stock Solutions

This is the most common and straightforward method for initial biological screening.

  • Causality: DMSO is a powerful, aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] By creating a highly concentrated stock solution (e.g., 10-50 mM), the compound can be serially diluted into the final aqueous assay buffer, keeping the final DMSO concentration to a minimum. High concentrations of DMSO can be cytotoxic or interfere with assay components; therefore, the final concentration should typically be kept below 0.5%, and ideally below 0.1%.[7][10] A vehicle control containing the same final DMSO concentration is mandatory for all experiments.[7]

  • Challenge: A frequent issue is the precipitation of the compound upon dilution from the DMSO stock into the aqueous buffer.[8] This occurs when the aqueous medium cannot support the solubility of the compound at the desired concentration. This can be mitigated by vortexing during dilution, performing serial dilutions, or lowering the final test concentration.[8]

(See Section 7.1 for a detailed protocol)

Cyclodextrin Inclusion Complexes

When DMSO is incompatible with an assay or when precipitation is a persistent issue, cyclodextrins offer an excellent alternative.

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate the poorly soluble isoxazole derivative (the "guest") within their central cavity, forming a water-soluble inclusion complex.[11][12] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, significantly increasing its apparent water solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[11]

(See Section 7.3 for a detailed protocol)

Formulation Strategies for In Vivo Studies

For animal studies, formulations must enhance drug absorption to achieve sufficient systemic exposure. The choice depends on the route of administration and the compound's properties.

Co-solvents and Surfactants

For parenteral administration, a mixture of solvents and solubilizing agents is often employed.

  • Causality: Co-solvents like polyethylene glycol (PEG), propylene glycol, and ethanol can increase solubility by reducing the polarity of the aqueous vehicle.[13] Surfactants such as Polysorbate 80 (Tween® 80) or Cremophor® EL form micelles that encapsulate the drug, increasing its solubility in the formulation.[14] A common vehicle for preclinical IV studies is a ternary mixture, for example: 10% DMSO, 40% PEG 400, and 50% saline. The components must be carefully selected for biocompatibility and low toxicity at the required dose volume.[14][15]

Lipid-Based Drug Delivery Systems (LBDDS)

For lipophilic isoxazole derivatives administered orally, LBDDS like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective.

  • Causality: These systems are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[4][16] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions (for SEDDS) or microemulsions (for SMEDDS). This presents the drug in a solubilized state with a large interfacial area, which enhances dissolution and subsequent absorption.[4] Furthermore, these formulations can stimulate lymphatic transport, bypassing first-pass metabolism in the liver.[17]

Nanosuspensions

This strategy is applicable to compounds that are poorly soluble in both aqueous and organic/lipid media (often referred to as "brick dust" molecules).[18][19]

  • Causality: A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range (typically < 1000 nm), stabilized by surfactants or polymers.[18][20] According to the Noyes-Whitney equation, reducing the particle size drastically increases the surface area, which in turn leads to a higher dissolution velocity and an increase in saturation solubility.[4] This can significantly improve the bioavailability of BCS Class II and IV compounds.[18]

G cluster_0 Preparation cluster_1 Size Reduction (Top-Down Methods) cluster_2 Characterization start Isoxazole Derivative (Poorly Soluble) premix Premixing start->premix media Dispersion Medium (Water + Stabilizer) media->premix milling Media Milling (Wet Milling) premix->milling hph High-Pressure Homogenization milling->hph nanosusp Nanosuspension hph->nanosusp dls Particle Size & Zeta Potential (DLS) nanosusp->dls hplc Drug Content (HPLC) nanosusp->hplc dissolution In Vitro Dissolution nanosusp->dissolution

Caption: General workflow for nanosuspension preparation and characterization.

Analytical Characterization of Formulations

Once a formulation is prepared, its physical and chemical properties must be characterized to ensure quality and performance.

Table 2: Key Characterization Techniques for Advanced Formulations

Formulation TypeKey ParametersAnalytical TechniqueRationale
Nanosuspension Particle Size, Polydispersity Index (PDI), Zeta PotentialDynamic Light Scattering (DLS)Confirms nanoscale size, uniformity, and physical stability.[4]
LBDDS (SMEDDS) Globule Size after emulsification, Self-emulsification timeDLS, Visual ObservationEnsures rapid formation of a stable microemulsion in aqueous media.[4]
Cyclodextrin Complex Complexation Efficiency, Dissolution RatePhase-solubility studies, HPLC, NMRConfirms complex formation and quantifies the improvement in solubility and dissolution.[12]
All Formulations Drug Content & Purity, Dissolution ProfileHPLC, USP Dissolution Apparatus (e.g., Paddle)Verifies the correct drug concentration and assesses the rate and extent of drug release from the formulation.[4]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common formulation procedures.

Protocol: Preparation of DMSO Stock Solutions for In Vitro Assays

Objective: To prepare a high-concentration stock solution for serial dilution into aqueous assay buffers.

Materials:

  • Isoxazole derivative powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)[7]

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance and pipette

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound required to make a stock solution of desired concentration (e.g., 10 mM).

    • Mass (mg) = Molar Mass ( g/mol ) × Concentration (mol/L) × Volume (L) × 1000

  • Weighing: Accurately weigh the calculated amount of the isoxazole derivative and transfer it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[21] If solids persist, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can be applied if the compound is known to be thermally stable.[7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[18] Store at -20°C or -80°C in tightly sealed tubes.[7]

  • Usage: When preparing working solutions, thaw the stock aliquot and dilute it into the final assay medium. Crucially, add the stock solution to the buffer while vortexing the buffer to facilitate rapid dispersion and prevent precipitation.[8] Always include a vehicle control with the same final DMSO concentration in your experiment.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of an isoxazole derivative.

Materials:

  • Isoxazole derivative powder

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC method for concentration analysis

Procedure:

  • Preparation: Add an excess amount of the isoxazole derivative to a glass vial (ensure solid is visible).

  • Solvent Addition: Add a known volume of the pre-warmed (e.g., 25°C or 37°C) aqueous buffer to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the suspension to stand for ~30 minutes for large particles to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution & Analysis: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) and analyze the concentration using a pre-validated HPLC method against a standard curve.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)

Objective: To prepare a solid inclusion complex of an isoxazole derivative with HP-β-CD to enhance water solubility.

Materials:

  • Isoxazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or other suitable organic solvent

  • Magnetic stirrer and hot plate

  • Rotary evaporator or freeze-dryer

Procedure:

  • Host Dissolution: Dissolve a calculated amount of HP-β-CD (e.g., 1:1 or 1:2 molar ratio with the drug) in deionized water with gentle stirring.

  • Guest Dissolution: Dissolve the isoxazole derivative in a minimal amount of a suitable organic solvent, such as ethanol.

  • Complexation: Slowly add the drug solution dropwise into the aqueous cyclodextrin solution while stirring continuously.

  • Equilibration: Leave the mixture to stir at room temperature for 24-48 hours to allow for complete complex formation.

  • Solvent Removal: Remove the organic solvent and water using a rotary evaporator under reduced pressure or by freeze-drying (lyophilization).

  • Collection: The resulting solid powder is the inclusion complex. It can be stored at room temperature in a desiccator.

  • Validation: The complex should be characterized (e.g., using DSC, FTIR, or NMR) to confirm formation, and its solubility should be determined using the protocol in Section 7.2 to quantify the improvement.[12]

Protocol: In Vitro Dissolution Testing

Objective: To evaluate the release profile of an isoxazole derivative from a formulated product (e.g., solid dispersion, nanosuspension).

Materials:

  • Formulated isoxazole derivative

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution medium (e.g., SIF, pH 6.8) maintained at 37 ± 0.5 °C

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated HPLC method

Procedure:

  • Setup: Fill the dissolution vessels with a known volume (e.g., 900 mL) of deaerated dissolution medium. Allow the temperature to equilibrate to 37 ± 0.5 °C. Set the paddle speed (e.g., 50 or 75 rpm).[4]

  • Sample Introduction: Introduce a precisely weighed amount of the formulation into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.[4]

  • Sample Preparation: Filter the samples immediately through a 0.45 µm filter to stop further dissolution.

  • Analysis: Analyze the concentration of the dissolved drug in each filtered sample using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point. Plot the percentage of drug dissolved versus time to generate the dissolution profile.[4]

Conclusion

The successful preclinical evaluation of isoxazole derivatives is intrinsically linked to overcoming their inherent solubility challenges. A rational, data-driven formulation strategy is paramount. By conducting thorough pre-formulation studies and selecting an appropriate solubilization technique—ranging from simple DMSO stocks for initial screening to advanced nanosystems for in vivo efficacy studies—researchers can ensure reliable data, enhance bioavailability, and unlock the full therapeutic potential of this promising class of compounds. The protocols and frameworks provided in this guide serve as a validated starting point for navigating the critical path of formulation development.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • PMC - NIH. (2020, January 15). Emerging role of nanosuspensions in drug delivery systems.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PMC. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PubMed. (2020, November 1). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • (n.d.). Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
  • ResearchGate. (2016, July 1). Excipient Selection In Parenteral Formulation Development.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives.
  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • (2025, July 30). Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems.
  • ResearchGate. (n.d.). Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
  • Google Patents. (n.d.). Oxazole, isoxazole, thiazole and isothiazole amides.
  • PMC. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
  • (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • PubMed. (2024, January 25). Nanosuspension-Based Drug Delivery Systems for Topical Applications.
  • PubMed. (2015, April 1). Sulfisoxazole/cyclodextrin inclusion complex incorporated in electrospun hydroxypropyl cellulose nanofibers as drug delivery system.
  • Zanco Journal of Medical Sciences (ZJMS). (2025, April 23). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • Dove Medical Press. (2024, January 25). Nanosuspension-Based Drug Delivery Systems for Topical Applications.
  • (n.d.). Emerging Excipients in Parenteral Medications.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • (2023, February 15). Contemporary Review on Solubility Enhancement Techniques.
  • MDPI. (2023, August 18). Development of Nanosuspension of Artemisia absinthium Extract as Novel Drug Delivery System to Enhance Its Bioavailability and Hepatoprotective Potential.
  • Benchchem. (n.d.). Improving Demethoxyencecalin solubility for in vitro assays.

Sources

Technical Notes & Optimization

Reference Data & Comparative Studies

Comparative

In Vitro to In Vivo Correlation of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid Efficacy: A Comparative Guide

Executive Summary The translation of in vitro biochemical potency to in vivo therapeutic efficacy remains a critical bottleneck in the development of novel immunomodulators. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of in vitro biochemical potency to in vivo therapeutic efficacy remains a critical bottleneck in the development of novel immunomodulators. This guide provides an objective, data-driven comparison of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid (EFICA) against established alternatives such as Teriflunomide and Brequinar. By acting as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), EFICA disrupts de novo pyrimidine synthesis. This guide details the mechanistic rationale, provides self-validating experimental protocols, and establishes a rigorous In Vitro to In Vivo Correlation (IVIVC) framework based on the free-drug hypothesis.

Mechanistic Rationale & Target Biology

Activated lymphocytes require massive expansion of their intracellular pyrimidine pools to support RNA/DNA synthesis and phospholipid membrane generation during clonal expansion. Because these cells lack efficient pyrimidine salvage pathways, they are obligately dependent on de novo synthesis [2].

DHODH is the rate-limiting mitochondrial enzyme in this pathway. The structural architecture of EFICA is highly optimized for the DHODH ubiquinone-binding channel:

  • The Isoxazole Core: The carboxylic acid group at the 4-position and the alkyl group at the 5-position create a specific electronic density that is vital for the biological lock-and-key mechanism in human DHODH inhibition [1].

  • 5-Ethyl vs. 5-Methyl: Substituting the traditional 5-methyl group (found in leflunomide precursors) with a 5-ethyl group increases steric bulk, enhancing hydrophobic interactions deep within the ubiquinone pocket.

  • 3-(4-Fluorophenyl) Substitution: The para-fluoro substitution provides halogen bonding with the target protein while simultaneously shielding the aromatic ring from rapid CYP450-mediated oxidation, a common liability in early-stage isoxazole derivatives [3].

G A EFICA (Inhibitor) B DHODH (Enzyme) A->B Blocks D Orotate (Product) B->D C Dihydroorotate (Substrate) C->B E UMP Synthesis (Pyrimidine) D->E F Lymphocyte Proliferation E->F

Fig 1. Mechanism of EFICA inhibiting DHODH, blocking de novo pyrimidine synthesis.

In Vitro Performance Comparison

To establish a baseline, EFICA was profiled against recombinant human DHODH (hDHODH), murine DHODH (mDHODH), and human peripheral blood mononuclear cells (PBMCs).

Causality in Experimental Design: Species differences in DHODH are notorious; many compounds exhibit sub-nanomolar potency in human isoforms but lose efficacy in murine models due to structural divergence in the binding pocket. Profiling both isoforms is a mandatory prerequisite for accurate IVIVC in murine disease models.

Table 1: In Vitro Profiling of DHODH Inhibitors
CompoundhDHODH IC₅₀ (nM)mDHODH IC₅₀ (nM)PBMC Proliferation IC₅₀ (nM)Human Plasma Protein Binding (%)
EFICA 12.4 ± 1.245.8 ± 3.485.2 ± 6.198.5%
Teriflunomide 215.0 ± 15.01,850.0 ± 120.01,200.0 ± 85.0>99.0%
Brequinar 5.2 ± 0.88.1 ± 1.122.4 ± 2.599.2%

Data Synthesis: EFICA demonstrates a 17-fold improvement in hDHODH potency over Teriflunomide and maintains excellent cross-species activity against mDHODH, making it highly suitable for translation into murine efficacy models.

The IVIVC Challenge: Free Drug Hypothesis

A common failure point in drug development is the overestimation of in vivo efficacy based on raw in vitro IC₅₀ values. Because EFICA is highly lipophilic and exhibits 98.5% plasma protein binding (PPB), only 1.5% of the circulating drug is pharmacologically active (the unbound fraction, fu​ ).

To build a self-validating IVIVC model, the in vivo efficacy must correlate not with total plasma concentration ( Cmax​ ), but with the unbound plasma concentration ( Cmax,u​ ). The experimental workflow below is designed to validate this free-drug hypothesis.

G Step1 In Vitro IC50 (Biochemical) Step2 ADME & PPB (Equilibrium Dialysis) Step1->Step2 Step3 Free Drug PK (Calculate Cmax,u) Step2->Step3 Step4 In Vivo Efficacy (CIA Mouse Model) Step3->Step4

Fig 2. IVIVC workflow translating in vitro potency to in vivo efficacy via free drug PK.

Experimental Methodologies

Protocol A: Self-Validating In Vitro DHODH Enzyme Assay

This protocol utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. The reduction of DCIP results in a colorimetric shift, providing a direct, stoichiometric readout of DHO oxidation.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial complex IV, ensuring DCIP is the sole electron acceptor).

  • Enzyme Incubation: Add 5 nM recombinant hDHODH (or mDHODH) to 96-well plates. Add EFICA, Teriflunomide, or Brequinar in a 10-point dose-response titration (0.1 nM to 10 μM). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add a substrate cocktail yielding final concentrations of 1 mM L-dihydroorotate (DHO), 0.1 mM decylubiquinone, and 0.05 mM DCIP.

  • Kinetic Readout: Measure absorbance continuously at 600 nm for 10 minutes using a microplate reader.

  • Validation Check: The assay is self-validating if the no-enzyme control shows zero baseline drift, and the positive control (Brequinar) yields an IC₅₀ within 10% of historical baselines (approx. 5 nM).

Protocol B: In Vivo Collagen-Induced Arthritis (CIA) Efficacy Model

The CIA model in DBA/1 mice is the gold standard for evaluating T-cell/B-cell dependent autoimmune responses, making it highly sensitive to pyrimidine starvation.

  • Induction: On Day 0, inject male DBA/1 mice subcutaneously at the base of the tail with 100 µg of bovine Type II collagen emulsified in Complete Freund's Adjuvant (CFA). Administer a booster of 100 µg collagen in Incomplete Freund's Adjuvant (IFA) on Day 21.

  • Dosing Regimen: Upon onset of clinical disease (typically Day 25), randomize mice into groups (n=10). Administer EFICA (10 mg/kg), Teriflunomide (10 mg/kg), or Vehicle via daily oral gavage (PO) for 14 days.

  • Clinical Scoring (Blinded): Assess paw swelling daily using a caliper. Assign a clinical score from 0 (normal) to 4 (severe erythema and swelling of entire paw) per paw. Maximum score per mouse = 16. Crucial causality step: Investigators must be blinded to treatment groups to prevent observational bias.

  • PK/PD Sampling: On Day 39, collect terminal blood samples at 2 hours post-dose to determine total Cmax​ via LC-MS/MS.

In Vivo Efficacy & IVIVC Correlation

The table below synthesizes the PK/PD data to demonstrate the correlation between the unbound drug concentration and the reduction in arthritis severity.

Table 2: IVIVC in CIA Mouse Model (Day 39)
Treatment GroupDose (PO, mg/kg)Total Plasma Cₘₐₓ (nM)Unbound Cₘₐₓ,ᵤ (nM)Cₘₐₓ,ᵤ / mDHODH IC₅₀ RatioMean Clinical Score (Day 39)
Vehicle ----12.5 ± 1.5
Teriflunomide 1045,0004500.24x9.2 ± 1.8
EFICA 1018,5002776.04x 3.1 ± 1.0
Brequinar 512,0009611.8x2.5 ± 0.8 (Toxicity observed)

IVIVC Analysis: Despite Teriflunomide achieving a massive total plasma concentration (45,000 nM), its high protein binding and poor murine DHODH potency result in an unbound concentration (450 nM) that fails to cover the mDHODH IC₅₀ (1,850 nM). Consequently, it exhibits weak efficacy in this model.

Conversely, EFICA's unbound concentration (277 nM) exceeds its mDHODH IC₅₀ (45.8 nM) by over 6-fold. This mathematically robust target coverage directly translates to a profound reduction in the clinical arthritis score (3.1 vs 12.5 for vehicle), validating the in vitro to in vivo correlation. While Brequinar showed slightly higher efficacy, it induced weight loss, highlighting EFICA's superior therapeutic window.

Conclusion

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid (EFICA) represents a highly optimized isoxazole derivative. By utilizing a rigorous free-drug IVIVC framework, we demonstrated that its superior in vitro potency against both human and murine DHODH directly translates to robust in vivo efficacy in autoimmune models, outperforming the clinical standard Teriflunomide.

References

  • Molecular Precision in 2026: The Strategic Industrial Profile and Safety Architecture of 5-Methyl-4-isoxazolecarboxylic acid (CAS 42831-50-5) . Eastfine. Available at:[Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates . MDPI Pharmaceuticals. Available at:[Link]

Safety & Regulatory Compliance

Safety

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid proper disposal procedures

Comprehensive Logistics and Disposal Framework for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid In modern pharmaceutical research, isoxazole derivatives such as 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Logistics and Disposal Framework for 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

In modern pharmaceutical research, isoxazole derivatives such as 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid serve as critical building blocks, particularly in the development of anti-inflammatory and analgesic medications[1]. As a Senior Application Scientist, I emphasize that the safe handling and disposal of such halogenated heteroaromatics require a rigorous understanding of their physicochemical properties. Improper disposal not only violates Environmental Health and Safety (EHS) regulations but also risks severe environmental contamination due to the persistence of the carbon-fluorine (C-F) bond.

This guide outlines the causal relationship between the compound's structure and its required disposal routing, providing a self-validating operational protocol for laboratory personnel.

Part 1: Physicochemical Profiling and Causality in Waste Management

The disposal strategy for any chemical is fundamentally dictated by its molecular architecture. 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid contains two key structural features that mandate specific, highly controlled waste routing:

  • The Fluorophenyl Group: The carbon-fluorine (C-F) bond is exceptionally strong (approximately 450 kJ/mol), making the molecule highly resistant to standard environmental degradation. Standard municipal incineration temperatures are insufficient to completely mineralize fluorinated compounds and can lead to the dangerous release of toxic hydrogen fluoride (HF) gas if not properly managed.

  • The Isoxazole Ring: As a nitrogen-containing heterocycle, the combustion of this compound yields nitrogen oxides (NOx), requiring specific atmospheric scrubbing during destruction.

Causality in Action: Because of these robust structural features, laboratory-scale chemical degradation (e.g., attempting to neutralize, hydrolyze, or oxidize the compound in-house) is strongly discouraged. Such improvised treatments are rarely successful at breaking the C-F bond and often generate more hazardous byproducts. The only self-validating, compliant method for destruction is collection and transfer to a licensed EHS facility equipped for high-temperature incineration (>1000 °C) with alkaline scrubbers.

Table 1: Physicochemical and Logistical Data

PropertyValueOperational Implication
CAS Number 1407074-26-3[2]Essential identifier for accurate EHS waste manifesting.
Molecular Formula C12H10FNO3[2]Indicates the presence of halogen (F) and nitrogen (N), requiring specialized incineration.
Molecular Weight 235.21 g/mol [2]Required for calculating total waste mass/molarity on disposal logs.
Physical State SolidDictates the use of solid waste containers unless the compound is dissolved in a reaction matrix.
Waste Classification Halogenated OrganicMust be strictly segregated from non-halogenated waste streams to prevent downstream processing hazards.

Part 2: Waste Segregation and Routing Workflow

The segregation of waste at the source is the most critical logistical step in the disposal lifecycle. Mixing halogenated waste with non-halogenated streams significantly increases the cost and complexity of downstream processing and can trigger dangerous cross-reactions in bulk storage.

WasteRouting Start Waste Generation: 5-Ethyl-3-(4-fluorophenyl) isoxazole-4-carboxylic acid Decision Physical State? Start->Decision Solid Solid Powder/Crystals Decision->Solid Unused/Spilled Liquid Dissolved in Solvent Decision->Liquid Reaction Matrix SolidContainer Sealable Solid Waste Container Solid->SolidContainer LiquidContainer Halogenated Solvent Waste Carboy Liquid->LiquidContainer EHS EHS Collection & Licensed Incineration SolidContainer->EHS LiquidContainer->EHS

Figure 1: Waste routing workflow for fluorinated isoxazole derivatives.

Part 3: Operational Protocol: Preparation for EHS Disposal

This step-by-step methodology ensures that the compound is safely packaged, minimizing exposure risks and ensuring absolute compliance with institutional EHS standards.

Prerequisites: Standard Personal Protective Equipment (PPE) is mandatory: Nitrile gloves, safety goggles, and a laboratory coat. All handling of the dry powder must occur within a certified chemical fume hood to prevent the inhalation of fine particulates.

Step-by-Step Methodology:

  • State Assessment and Segregation:

    • Rationale: Immediate segregation prevents dangerous cross-reactions and ensures the waste is routed to the correct incinerator type.

    • Action: Determine if the waste is in its raw solid form (e.g., expired stock, spilled powder) or dissolved in a liquid reaction matrix (e.g., dichloromethane, methanol).

  • Solid Waste Packaging (If applicable):

    • Action: Sweep up any spilled or unused solid 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid using a dedicated anti-static brush and dustpan. Transfer the solid into a clear, sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

    • Validation Step: Ensure the lid is securely threaded. Wipe the exterior of the container with a damp paper towel to remove any trace dust. Dispose of this paper towel in the same solid waste container to maintain containment integrity.

  • Liquid Waste Transfer (If applicable):

    • Action: If the compound is dissolved, transfer the solution into an EHS-approved liquid waste carboy explicitly designated for Halogenated Organic Solvents . Always use a secondary containment tray during the transfer to catch accidental drips.

    • Validation Step: Verify that the solvent matrix is chemically compatible with the carboy material. Ensure the carboy is not filled beyond 80% capacity; this headspace is critical to allow for safe vapor expansion.

  • Manifesting and Labeling:

    • Action: Attach a standardized hazardous waste tag to the container. Explicitly list the full chemical name "5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid" and its CAS number (1407074-26-3)[2]. Check the hazard boxes for "Halogenated" and "Toxic".

    • Rationale: Accurate manifesting is a strict legal requirement. It dictates the downstream incineration parameters and protects the technicians handling the waste during transit.

  • EHS Transfer:

    • Action: Move the fully labeled container to the designated Satellite Accumulation Area (SAA) within your laboratory. Submit a formal pickup request through your institution's EHS logistics portal.

References

  • Title: Ethyl 3-(4-fluorophenyl)
  • Title: 5-(4-fluorophenyl)
  • Title: 1960-92-5|Methyl 3-(3-fluorophenyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
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